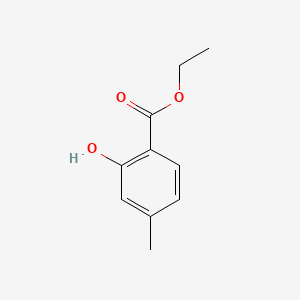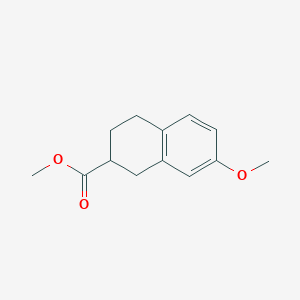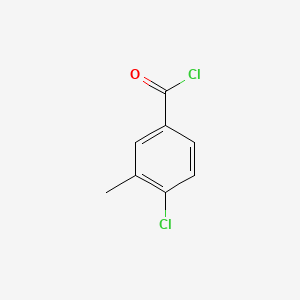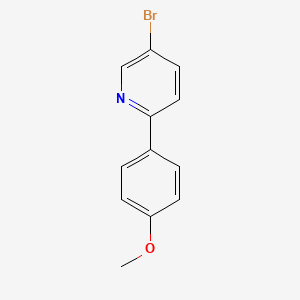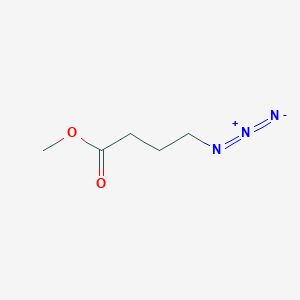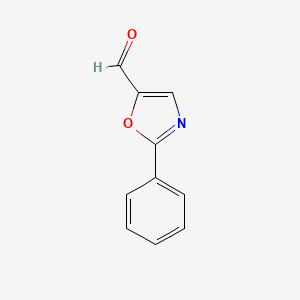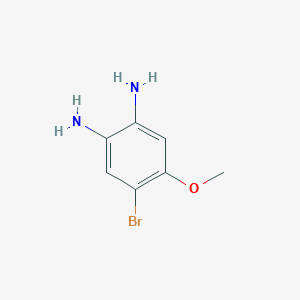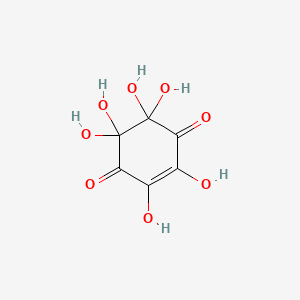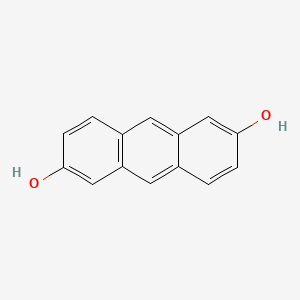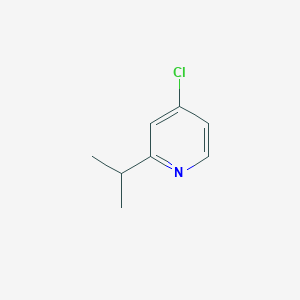
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile
Vue d'ensemble
Description
2-Methyl-2-(pyrrolidin-1-yl)propanenitrile (MMPN) is a synthetic, organic compound with a variety of applications in the scientific research field. It is a colorless, crystalline solid with a molecular weight of 162.2 g/mol and a melting point of 97 °C. MMPN is a versatile compound that can be used in a variety of laboratory experiments, such as chromatographic separations, synthesis of new compounds, and as a reagent in chemical reactions.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile has shown potential in the development of new therapeutic agents. It has been characterized for its antidepressant-like efficacy and its ability to attenuate the behavioral effects of stress in animal models . This compound has also been explored for its therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior, indicating its possible use in addiction treatment .
Organic Synthesis
As an intermediate in organic synthesis, this compound is valuable due to its structural properties. It can be utilized in the synthesis of various organic molecules, particularly those containing the pyrrolidine ring, which is a common motif in many bioactive compounds . Its utility in the synthesis of antihistaminics has been noted, highlighting its role in creating compounds that can alleviate allergic reactions .
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile serves as a building block for the development of compounds with potential medicinal properties. Its structural features allow for the exploration of pharmacophore space, contributing to the stereochemistry of new molecules and increasing three-dimensional coverage .
Environmental Research
In environmental research, the compound’s properties are evaluated to understand its behavior and impact on the environment. Studies may include its biodegradability, potential toxicity, and environmental fate. Ensuring safe handling and disposal is crucial to prevent any adverse environmental effects .
Biochemistry
In biochemistry, 2-Methyl-2-(pyrrolidin-1-YL)propanenitrile may be used as a reagent or catalyst in various biochemical reactions. Its role in the synthesis of bioactive molecules or as part of assay development for biological testing could be significant, although specific applications in this field are not extensively documented .
Analytical Chemistry
As an analytical reference standard, this compound can assist in the calibration of instruments and validation of analytical methods. It’s structurally similar to known stimulants, which makes it relevant in forensic applications to identify and quantify substances in various samples .
Propriétés
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,7-9)10-5-3-4-6-10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMWCUXIGSRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502933 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-YL)propanenitrile | |
CAS RN |
35666-79-6 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


